2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide is a complex organic compound that features a thiadiazole ring, a hydroxyimino group, and multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves multiple steps, including oximation, alkylation, and cyclization. One common synthetic route starts with cyanoacetamide, which undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide. This intermediate is then reacted with phosphorus oxychloride to yield 2-ethoxyiminopropanedinitrile. Subsequent aminolysis and bromination steps lead to the formation of 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using phase-transfer catalysts and hydrogen peroxide to improve hydrolysis efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile: A precursor in the synthesis of the target compound.
Ceftaroline fosamil: A related compound with a similar thiadiazole ring structure, used as an antibiotic.
Uniqueness
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N6O2S3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H10N6O2S3/c7-3(10-13)1-15-5-9-6(17-12-5)16-2-4(8)11-14/h13-14H,1-2H2,(H2,7,10)(H2,8,11) |
InChI Key |
ZNLIFPNLYBFUNU-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N\O)/N)SC1=NSC(=N1)SC/C(=N/O)/N |
Canonical SMILES |
C(C(=NO)N)SC1=NSC(=N1)SCC(=NO)N |
Origin of Product |
United States |
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